2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole
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Overview
Description
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole is a complex organic compound that features a brominated benzodioxole moiety and a methoxyphenyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole typically involves multiple steps. One common approach starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the final tetraazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The brominated benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom or modify other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized tetraazole compounds.
Scientific Research Applications
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes . Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with similar structural motifs and potential anticancer activities.
Uniqueness
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-1,2,3,4-tetraazole is unique due to its combination of a brominated benzodioxole moiety and a methoxyphenyl group attached to a tetraazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13BrN4O3 |
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Molecular Weight |
389.20 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C16H13BrN4O3/c1-22-12-4-2-3-10(5-12)16-18-20-21(19-16)8-11-6-14-15(7-13(11)17)24-9-23-14/h2-7H,8-9H2,1H3 |
InChI Key |
SAMJLSXZSRLVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
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